molecular formula C6H5ClO B586522 4-Chlorophenol-2,3,5,6-D4,OD CAS No. 344298-84-6

4-Chlorophenol-2,3,5,6-D4,OD

Cat. No.: B586522
CAS No.: 344298-84-6
M. Wt: 133.586
InChI Key: WXNZTHHGJRFXKQ-HXRFYODMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenol-2,3,5,6-D4,OD is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of 4-chlorophenol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is particularly useful in environmental analysis and testing due to its stable isotopic nature .

Scientific Research Applications

4-Chlorophenol-2,3,5,6-D4,OD is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chlorophenol-2,3,5,6-D4,OD involves the formation of chlorinated quinoid intermediates and semiquinone radicals during its degradation by Fenton reagents . The type and yield of these intermediates were found to be well correlated with CL generation .

Safety and Hazards

4-Chlorophenol-2,3,5,6-D4,OD is combustible and harmful if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects . Personal protective equipment/face protection should be worn when handling this compound .

Future Directions

The study of 4-Chlorophenol-2,3,5,6-D4,OD and similar compounds is important for understanding their impact on the environment and human health . Future studies may focus on the remediation of other halogenated persistent aromatic pollutants by advanced oxidation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenol-2,3,5,6-D4,OD typically involves the deuteration of 4-chlorophenol. This process can be achieved through catalytic exchange reactions using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or crystallization to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenol-2,3,5,6-D4,OD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenol-2,3,5,6-D4,OD is unique due to its specific isotopic labeling, which provides enhanced stability and precision in analytical studies. Its deuterium atoms make it particularly valuable in tracing and studying complex chemical and biological processes .

Properties

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNZTHHGJRFXKQ-HXRFYODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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